2,5,6-Trimethylpyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,6-Trimethylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.19 .
Molecular Structure Analysis
The molecular structure of 2,5,6-Trimethylpyridine-3-carboxylic acid consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd, 5th, and 6th positions with methyl groups and at the 3rd position with a carboxylic acid group .Chemical Reactions Analysis
While specific chemical reactions involving 2,5,6-Trimethylpyridine-3-carboxylic acid are not available, pyridine carboxylic acids are known to participate in various types of reactions. For instance, they can undergo Knoevenagel condensation, a reaction that involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .Physical And Chemical Properties Analysis
2,5,6-Trimethylpyridine-3-carboxylic acid is a powder at room temperature . It has a melting point of 217-218 degrees Celsius .Scientific Research Applications
Electrochemical Carboxylation
A study by Feng et al. (2010) explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid. This process resulted in the formation of 6-aminonicotinic acid with high yield and selectivity, highlighting the potential of 2,5,6-trimethylpyridine-3-carboxylic acid derivatives in electrochemical applications.
Solar Cell Applications
Constable et al. (2009) investigated copper(I) complexes with 2,5,6-trimethylpyridine-3-carboxylic acid derivatives for use in dye-sensitized solar cells. Their research contributes to the development of more efficient solar cell technologies.
Lanthanide-Organic Frameworks
Liu et al. (2009) in their work Two- and three-dimensional lanthanide-organic frameworks constructed using 1-hydro-6-oxopyridine-3-carboxylate and oxalate ligands have contributed significantly by constructing novel lanthanide-organic coordination polymeric networks using 2,5,6-trimethylpyridine-3-carboxylic acid derivatives. These frameworks have potential applications in materials science and catalysis.
H2S Removal
Nickerl et al. (2014) used 2,5,6-trimethylpyridine-3-carboxylic acid derivatives for the synthesis of a metal-organic framework aimed at hydrogen sulfide capture. This showcases the application of these compounds in environmental remediation.
Safety and Hazards
properties
IUPAC Name |
2,5,6-trimethylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-5-4-8(9(11)12)7(3)10-6(5)2/h4H,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJQBLMFUBRXRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,6-Trimethylpyridine-3-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.